Phthaloyl-L-Leucine
Overview
Description
Phthaloyl-L-Leucine is a derivative of the amino acid L-Leucine, where the amino group is protected by a phthaloyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling. The phthaloyl group serves as a protecting group, preventing unwanted reactions at the amino site during various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthaloyl-L-Leucine can be synthesized through the reaction of L-Leucine with phthalic anhydride. The process involves dissolving L-Leucine in a suitable solvent such as distilled water and adding phthalic anhydride. The reaction mixture is then stirred vigorously, and the pH is maintained at around 9 using sodium hydroxide. The reaction is typically carried out at room temperature, and the product is precipitated by acidifying the solution with hydrochloric acid. The precipitate is then filtered, washed with water, and dried to obtain this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for pH control and temperature regulation helps in achieving consistent results. The final product is often recrystallized from solvents like toluene or hexane to enhance its purity .
Chemical Reactions Analysis
Types of Reactions
Phthaloyl-L-Leucine undergoes various chemical reactions, including:
Amide Bond Formation: It reacts with amines to form amide bonds, which is crucial in peptide synthesis.
Substitution Reactions: The phthaloyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Amide Bond Formation: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Substitution Reactions: Reagents like azidoiodane and visible light irradiation are used for selective functionalization of the compound.
Major Products
Amide Bond Formation: The major products are peptides and other complex molecules containing amide bonds.
Substitution Reactions: The products vary depending on the substituent introduced, such as azides or halides.
Scientific Research Applications
Phthaloyl-L-Leucine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the phthaloyl group.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly in the synthesis of peptide-based therapeutics.
Material Science: It is used in the preparation of chiral polystyrene microspheres for enantioselective separation of amino acids.
Biological Studies: This compound derivatives are studied for their potential anti-inflammatory and immunomodulatory activities.
Mechanism of Action
The mechanism of action of Phthaloyl-L-Leucine primarily involves its role as a protecting group in peptide synthesis. The phthaloyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Phthaloyl-Glycine: Similar to Phthaloyl-L-Leucine but derived from glycine.
Phthaloyl-L-Isoleucine: Another phthaloyl-protected amino acid with a similar structure but different side chain, leading to variations in its chemical behavior.
Uniqueness
This compound is unique due to its specific side chain, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides where the leucine residue is required .
Properties
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSZIHTPMEZAP-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-38-7 | |
Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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